

# Spectroscopic and Mechanistic Insights into 3-Pentadecylphenol: A Technical Guide

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## Compound of Interest

Compound Name: 3-Pentadecylphenol

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This technical guide provides a comprehensive overview of the spectroscopic properties of **3-Pentadecylphenol** (PDP), a phenolic lipid derived from cashew nut shell liquid (CNSL).<sup>[1][2]</sup> This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its spectral characteristics and insights into its biological activities.

## Spectroscopic Data

The following sections summarize the key spectroscopic data for **3-Pentadecylphenol**, providing a quantitative basis for its identification and characterization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of **3-Pentadecylphenol**. The data presented here is for spectra obtained in deuterated chloroform (CDCl<sub>3</sub>).

Table 1: <sup>1</sup>H NMR Spectroscopic Data of **3-Pentadecylphenol** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
7.18 - 7.30	m	2H	Aromatic protons
6.78 - 6.94	m	3H	Aromatic protons
5.30	s (br)	1H	Phenolic -OH
2.52	t	2H	Benzylic -CH <sub>2</sub> -
1.25	m	26H	-(CH <sub>2</sub> ) <sub>13</sub> - in pentadecyl chain
0.88	t	3H	Terminal -CH <sub>3</sub>

Source: Generic data for phenols and substituted phenols in CDCl<sub>3</sub>.[\[3\]](#)

Table 2: <sup>13</sup>C NMR Spectroscopic Data of **3-Pentadecylphenol** in CDCl<sub>3</sub>

Chemical Shift ( $\delta$ ) ppm	Assignment
155.4	C-OH (aromatic)
139.2	C-C <sub>15</sub> H <sub>31</sub> (aromatic)
129.5	Aromatic CH
122.6	Aromatic CH
115.3	Aromatic CH
112.4	Aromatic CH
35.9	Benzylic -CH <sub>2</sub> -
31.9	-(CH <sub>2</sub> ) <sub>13</sub> -
29.7	-(CH <sub>2</sub> ) <sub>13</sub> -
29.6	-(CH <sub>2</sub> ) <sub>13</sub> -
29.4	-(CH <sub>2</sub> ) <sub>13</sub> -
29.3	-(CH <sub>2</sub> ) <sub>13</sub> -
22.7	-CH <sub>2</sub> -CH <sub>3</sub>
14.1	Terminal -CH <sub>3</sub>

Source: Generic data for substituted phenols in CDCl<sub>3</sub>.[\[3\]](#)

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in **3-Pentadecylphenol**. The following data corresponds to analysis using a KBr pellet.

Table 3: FT-IR Spectroscopic Data of **3-Pentadecylphenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3325	Broad	O-H stretching (phenolic)
2924, 2853	Strong	C-H stretching (aliphatic)
1595 - 1482	Strong	C=C stretching (aromatic ring)
~1457	Medium	C-H bending (aliphatic)
~1204	Medium	C-O stretching (phenolic)
755, 826	Medium	C-H out-of-plane bending (aromatic)

Source: Data derived from studies on related phenolic compounds.[4]

## Mass Spectrometry (MS)

Mass spectrometry of **3-Pentadecylphenol** provides information on its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data of **3-Pentadecylphenol**

m/z	Interpretation
304.5	[M] <sup>+</sup> Molecular Ion
108	[C <sub>7</sub> H <sub>8</sub> O] <sup>+</sup> Fragment
107	[C <sub>7</sub> H <sub>7</sub> O] <sup>+</sup> Fragment

Source: PubChem CID 68146.[5]

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

## NMR Spectroscopy

- Sample Preparation: A small amount of **3-Pentadecylphenol** is dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz NMR spectrometer is typically used for analysis.[\[3\]](#)
- Data Acquisition:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded at room temperature. Chemical shifts are reported in parts per million (ppm) relative to TMS.[\[6\]](#)

## FT-IR Spectroscopy (KBr Pellet Method)

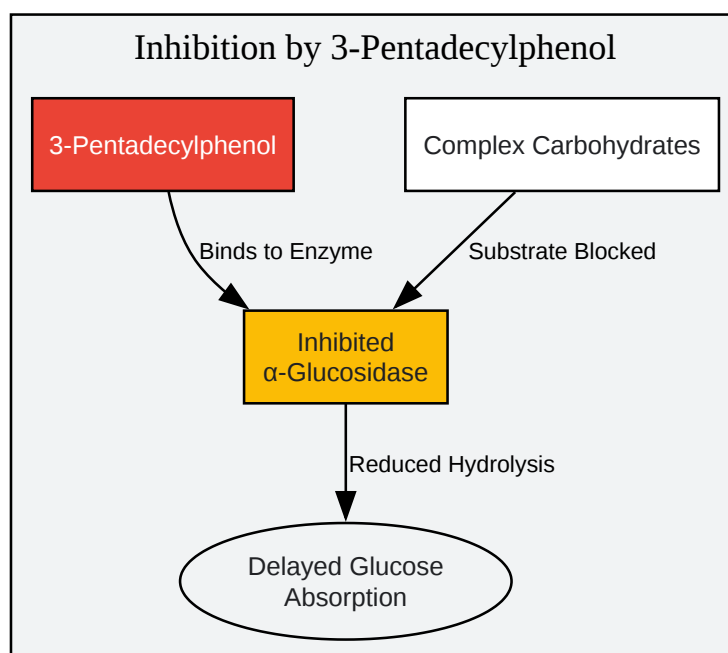
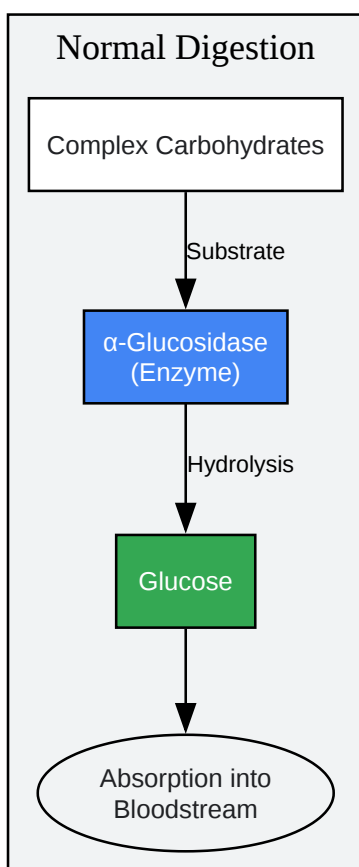
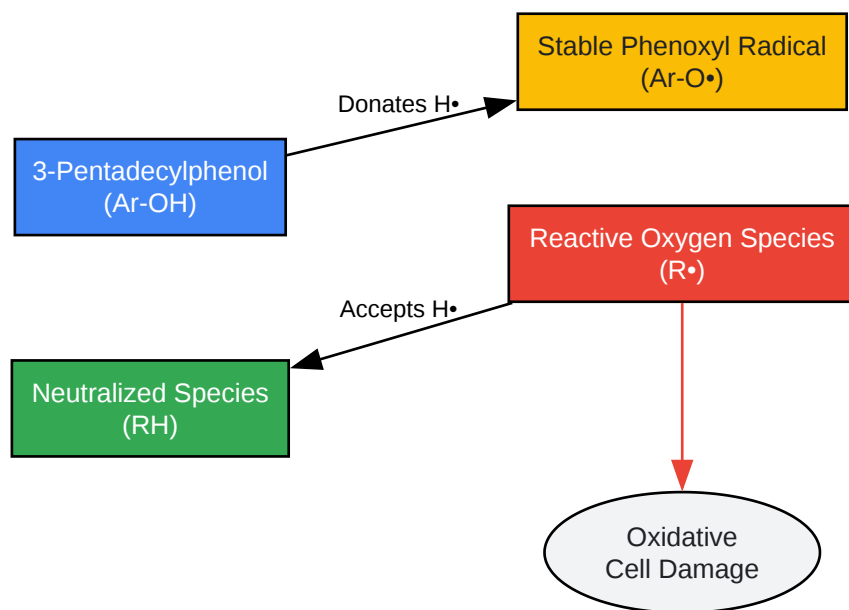
- Sample Preparation:
  - Approximately 1-2 mg of finely ground **3-Pentadecylphenol** is mixed with 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr).[\[7\]](#)
  - The mixture is thoroughly ground to a fine powder using an agate mortar and pestle.[\[8\]](#)[\[9\]](#)
  - The powdered mixture is then compressed in a die under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[\[8\]](#)[\[10\]](#)
- Instrumentation: A Fourier-transform infrared spectrometer is used for analysis.
- Data Acquisition: A background spectrum of a pure KBr pellet is first recorded. The sample pellet is then placed in the spectrometer and the spectrum is recorded, typically in the range of  $4000\text{-}400\text{ cm}^{-1}$ .[\[11\]](#)

## Mass Spectrometry (Direct Inlet)

- Sample Preparation: As a solid, **3-Pentadecylphenol** can be introduced directly into the mass spectrometer.
- Instrumentation: A mass spectrometer with an electron ionization (EI) source is used.[\[12\]](#)
- Data Acquisition: The sample is ionized using a standard electron energy of 70 eV. The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) and detected to generate the mass spectrum.[\[12\]](#)

## Visualization of Potential Mechanism of Action

**3-Pentadecylphenol** has been reported to exhibit biological activities, including antioxidant and  $\alpha$ -glucosidase inhibitory effects.[1] The following diagrams illustrate these potential mechanisms.



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